
3,4,5-三甲基吡啶-2-胺
描述
3,4,5-Trimethylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 3,4,5-Trimethylpyridin-2-amine is1S/C8H12N2/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3,(H2,9,10) . This indicates that the molecule consists of a pyridine ring with three methyl groups and an amine group attached. Physical And Chemical Properties Analysis
3,4,5-Trimethylpyridin-2-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
环境应用
二氧化碳捕获
胺官能化金属有机骨架(MOF)等先进材料和使用胺基溶液的液体吸收方法已显示出在二氧化碳捕获方面的前景。这些材料由于 CO2 和碱性氨基官能团之间的强相互作用而具有较高的 CO2 吸附容量和选择性,使其适用于解决全球变暖和温室气体排放。研究强调了氨基官能团对 CO2 捕获潜在应用的好处,强调了开发更经济、有效、绿色和可持续的环境修复技术 (Lin, Kong, & Chen, 2016); (Ochedi, Yu, Yu, Liu, & Hussain, 2020)。
化学与合成
杂环化合物合成
氨基-1,2,4-三唑和其他含氮杂环化合物的反应性和应用已得到广泛综述。这些化合物作为精细有机合成工业中的原材料,在制药、染料、高能材料和缓蚀剂的生产中得到应用。它们独特的性质和官能团可以开发各种分析试剂、浮选剂、耐热聚合物和具有荧光性质的产品,证明了含氮化合物在合成化学中的多功能性 (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021)。
材料科学
功能材料开发
胺官能化 MOF 和类似化合物因其在创建具有特定应用(例如催化和气体分离)的先进材料方面的潜力而被探索。将氨基引入 MOF 结构中增强了它们与 CO2 等气体的相互作用,从而在气体储存和分离过程中提供了更好的性能。此外,这些材料因其催化性能而被研究,为化学合成和环境修复提供了新的方法 (Lin, Kong, & Chen, 2016)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
3,4,5-trimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVSGHLEQDJCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethylpyridin-2-amine | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

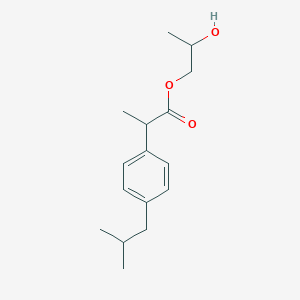
![N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2568122.png)
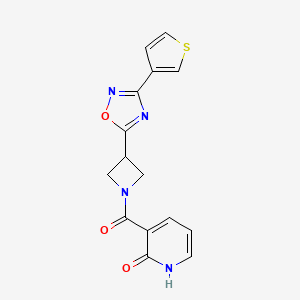
![N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide](/img/structure/B2568126.png)
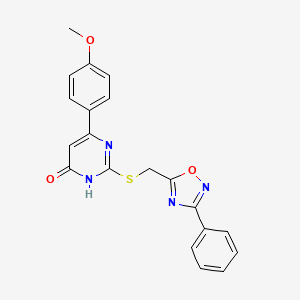
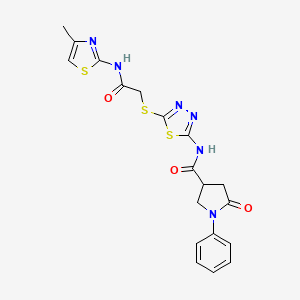
![2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2568131.png)
![6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2568132.png)

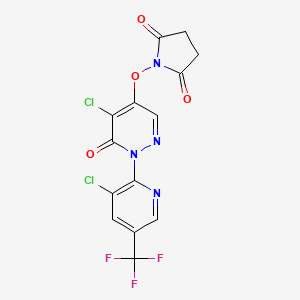
![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568138.png)

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)